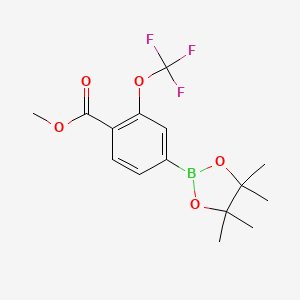

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoic acid methyl ester moiety substituted with a trifluoromethoxy group

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)9-6-7-10(12(20)21-5)11(8-9)22-15(17,18)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQURIWFQPWOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate typically involves the borylation of the corresponding aryl halide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenol Derivatives: Formed from oxidation reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that boron-containing compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate enhances its ability to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Drug Delivery Systems

The unique structural features of this compound allow for its use in drug delivery systems. The trifluoromethoxy group can enhance solubility and stability in biological environments, making it a candidate for formulating targeted drug delivery vehicles . Research into polymeric nanoparticles incorporating this compound has shown promise in improving the bioavailability of poorly soluble drugs.

Organic Synthesis

2.1 Cross-Coupling Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane moiety acts as a boron source that facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds . This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

2.2 Synthesis of Fluorinated Compounds

The trifluoromethoxy group is particularly valuable in synthesizing fluorinated organic compounds. These compounds are often more lipophilic and can exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts . The application of this compound in synthesizing fluorinated intermediates has been documented in various studies focusing on drug development.

Materials Science

3.1 Development of Functional Materials

The incorporation of boron into materials science has led to the development of functional materials with unique properties. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate is being investigated for use in creating advanced polymers and coatings that possess enhanced thermal stability and mechanical properties . These materials are suitable for applications ranging from electronics to protective coatings.

3.2 Catalysis

This compound has shown potential as a catalyst or catalyst precursor in various chemical reactions due to the presence of boron. Its ability to stabilize reactive intermediates makes it a candidate for catalyzing reactions such as C-H activation and polymerizations . Ongoing research aims to optimize its catalytic efficiency and selectivity.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a trifluoromethoxybenzoic acid methyl ester.

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)aniline: Contains an aniline group instead of a trifluoromethoxybenzoic acid methyl ester.

1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzoic acid methyl ester.

Uniqueness

The presence of the trifluoromethoxy group in Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate imparts unique electronic properties, making it more reactive and stable compared to similar compounds. This enhances its utility in various chemical reactions and applications.

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug discovery, material science, and bioconjugation.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 262.11 g/mol. It is characterized by the presence of a boron-containing dioxaborolane moiety and a trifluoromethoxy group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.11 g/mol |

| Purity | >98.0% (GC) |

| Physical State | Solid |

Drug Discovery

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate has been identified as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to be involved in the development of targeted therapies for various diseases. For instance, compounds with similar structures have been shown to exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation .

Material Science

In material science applications, this compound contributes to the formulation of advanced materials with enhanced properties such as durability and thermal stability. Its boron-containing structure is particularly useful in creating materials that can withstand high temperatures and mechanical stress . This makes it suitable for applications in electronics and coatings.

Bioconjugation

The unique structure of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate facilitates its use in bioconjugation processes. This involves the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications. The ability to form stable conjugates makes it an attractive candidate for developing targeted drug delivery systems .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Bioconjugation Efficacy

In another investigation focused on bioconjugation applications, researchers demonstrated that conjugating this compound with antibodies enhanced their targeting capabilities towards specific cancer cells. This approach improved the therapeutic efficacy while minimizing off-target effects .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate:

- Antiproliferative Effects : The compound shows promising antiproliferative effects against various cancer cell lines.

- Targeted Drug Delivery : Its ability to form stable conjugates allows for effective targeted drug delivery systems.

- Material Enhancements : In material science applications, it enhances the thermal stability and mechanical properties of composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.